![molecular formula C12H18ClN3O2 B2419664 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride CAS No. 1832158-38-9](/img/structure/B2419664.png)
2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride
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Overview
Description
The compound “2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry, as it is found in proteins. The benzyl group (C6H5CH2-) is a common substituent in organic chemistry with various applications in medicine and materials science .
Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. In general, amides can participate in various reactions, including hydrolysis, reduction, and reactions with organolithium reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Amides generally have high boiling points due to their ability to form hydrogen bonds. They are usually soluble in polar solvents .Scientific Research Applications
1. Anticonvulsant Properties
Studies have revealed the anticonvulsant activities of compounds structurally similar to 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide and its derivatives have shown significant anticonvulsant effects, comparable to phenytoin, a well-known antiepileptic drug (Camerman et al., 2005). Similarly, a series of functionalized alpha-heteroatom substituted derivatives of 2-acetamido-N-benzyl-2-methylacetamide exhibited potent anticonvulsant activity in various tests (Kohn et al., 1991).
2. Local Anesthetic Activity
Research indicates that some derivatives of 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride, specifically 2-(N-substituted or N, N-disubstituted aminoacetamido)-4-aryl thiazoles, have been synthesized and demonstrated local anesthetic activity, with some being almost twice as potent as procaine-HCl in onset of anesthesia (Lakhan & Singh, 1984).
3. Pharmacological Insights
The compound and its analogs have been used to gain insights into the pharmacological mechanisms of various drugs. For instance, an acridone derivative, 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride, was used in metabolomic studies to understand its antitumor mechanism, providing new insights into the mechanistic studies of antitumor drugs (Wang et al., 2013).
Mechanism of Action
Target of Action
It is known that similar compounds, such as acridone alkaloid derivatives, have been shown to target leukemia cells .
Mode of Action
Related compounds, such as acridone alkaloid derivatives, have been shown to induce apoptosis in leukemia cells by decreasing mitochondrial transmembrane potential and increasing the expression of bax, cytochrome c, and apoptosis protein activating factor-1 .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to changes in cell behavior .
Result of Action
Similar compounds have been shown to induce apoptosis in leukemia cells .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-[2-[benzyl(methyl)amino]-2-oxoethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-15(9-10-5-3-2-4-6-10)12(17)8-14-11(16)7-13;/h2-6H,7-9,13H2,1H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPVXEGDAXPCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CNC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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